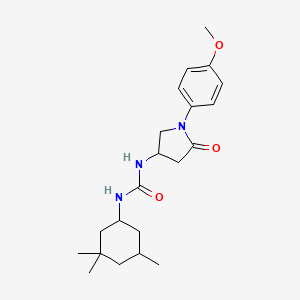
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, as demonstrated by the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . These compounds have shown significant inhibitory effects on cancer cells, suggesting that modifications of the diaryl urea structure could yield potent anticancer agents.
Synthesis Analysis
The synthesis of related diaryl urea compounds involves computer-aided design to optimize the structure for antiproliferative activity. For instance, the synthesis of 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was achieved through a one-step carbonylation reaction or a two-step process involving the preparation of a carbamate intermediate followed by a substitution reaction . The one-step synthesis provided the best yield at 72%, indicating that efficient synthetic routes can be developed for these compounds.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . These techniques ensure the correct molecular structure, which is essential for the desired biological activity.
Chemical Reactions Analysis
Diaryl ureas undergo various chemical reactions during their synthesis. The carbonylation reaction used in the synthesis of 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea involves the reaction of an aryl isocyanate with an amine, in this case, 4-methoxyaniline . The choice of reaction conditions and reagents is critical for achieving high yields and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents, such as the 4-methoxyphenyl group, can affect these properties and, consequently, the compound's biological activity. The protecting group di-(4-methoxyphenyl)methyl has been shown to facilitate the synthesis of urethanes, indicating that modifications to the diaryl urea structure can be strategically used to improve synthetic routes .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of related urea derivatives involves various methods, including carbonylation reactions and substitution reactions. For instance, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was synthesized using carbonylation and substitution reactions, yielding a 72% product yield. The structure was confirmed by FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry (Sarantou & Varvounis, 2022).
Biological and Medicinal Applications
- Cancer Research : A study on unsymmetrical 1,3-disubstituted ureas, including compounds similar to the one , reported their synthesis and observed their effects on a prostate cancer cell line. Notably, the compound N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
- Enzyme Inhibition : Another research focused on the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas. These compounds were assessed for antiacetylcholinesterase activity, indicating potential for treating neurological disorders (Vidaluc et al., 1995).
Environmental and Material Science Applications
- Analytical Chemistry : The urea derivatives are used in analytical chemistry for the detection of analytes. For example, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes like alcohols and carboxylic acids (Bohne et al., 2005).
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-14-9-15(12-21(2,3)11-14)22-20(26)23-16-10-19(25)24(13-16)17-5-7-18(27-4)8-6-17/h5-8,14-16H,9-13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBFIWLJXDYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

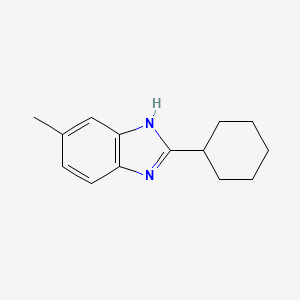
![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)
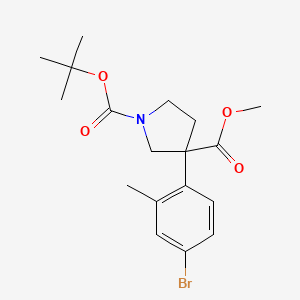
![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)
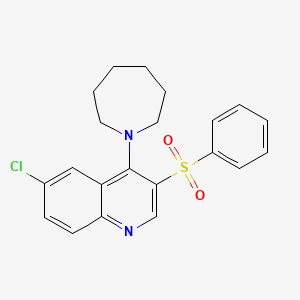
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

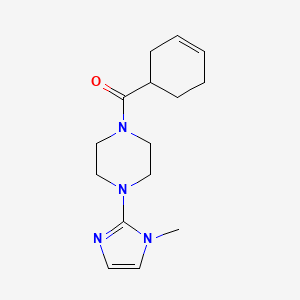
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)